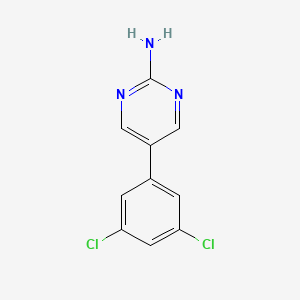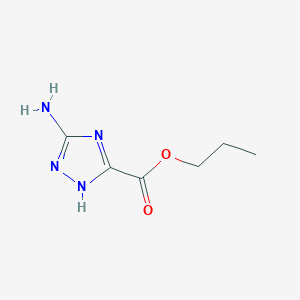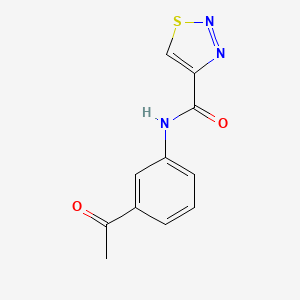
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability, lipophilicity, and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and cost-effective reagents, such as CF3SO2Na, is preferred to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and lipophilicity.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenylindole: Similar structure but lacks the carboxaldehyde group.
7-(3-(Trifluoromethyl)phenyl)indole: Similar structure but lacks the fluorine atom at the 4-position.
3-(Trifluoromethyl)phenylindole: Similar structure but lacks both the fluorine atom and the carboxaldehyde group.
Uniqueness
4-Fluoro-7-(3-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, as well as the carboxaldehyde functional group. These features contribute to its enhanced chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H9F4NO |
|---|---|
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
4-fluoro-7-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-13-5-4-12(15-14(13)10(8-22)7-21-15)9-2-1-3-11(6-9)16(18,19)20/h1-8,21H |
InChI-Schlüssel |
VHOYNMMKCFEJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=C(C=C2)F)C(=CN3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)



![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)


